Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate
Overview
Description
This compound is known for its stability and versatility, making it a valuable tool in synthetic organic chemistry and other scientific disciplines.
Mechanism of Action
Mode of Action
Benzotriazole methodology, which includes this compound, is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .
Biochemical Pathways
Benzotriazole methodology has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .
Pharmacokinetics
The compound’s boiling point is predicted to be 419.9±28.0 °C, and its density is predicted to be 1.23±0.1 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
Action Environment
The compound’s pka is predicted to be 1088±046 , which may influence its stability and efficacy in different pH environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(benzotriazol-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with benzotriazole in the presence of a suitable base. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the carbamate bond . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotriazole derivatives .
Scientific Research Applications
Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzotriazole: A versatile synthetic auxiliary used in the synthesis of heterocyclic compounds.
Uniqueness
Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate is unique due to the combination of the tert-butyl carbamate and benzotriazole moieties. This combination provides enhanced stability and versatility, making it a valuable tool in synthetic organic chemistry and other scientific disciplines .
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFUQMNYDWDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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